

Receptor Selectivity and Functional Activity of 5-Br-DMT

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Compound Focus: 5-Bromo-N,N-Dimethyltryptamine

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The table below summarizes the quantitative pharmacological data for 5-Br-DMT and its halogenated analogs from in vitro assays. The affinity (K_i , nM) represents how tightly a drug binds to a receptor, with a lower number indicating higher affinity. The functional activity (EC_{50} , nM) measures the concentration needed to activate the receptor, with a lower number indicating higher potency [1] [2].

Pharmacological Profile of Halogenated DMT Analogs [1]

Target Receptor / Transporter	5-Br-DMT Affinity (K_i , nM)	5-Br-DMT Functional Activity (EC_{50} , nM)	5-F-DMT Affinity (K_i , nM)	5-Cl-DMT Affinity (K_i , nM)
5-HT1A Receptor	16.9	1,810 (Full Agonist)	46.3	17.1
5-HT2A Receptor	138	77.7 - 3,090 (Partial Agonist)	51.3	69.2
5-HT2B Receptor	403	Not Specified	363	308
5-HT2C Receptor	193	Not Specified	108	118
Serotonin Transporter (SERT)	971 (Inhibitor)	-	106 (Substrate)	223 (Substrate)

A critical observation is that **5-Br-DMT shows higher affinity for the 5-HT1A receptor than for the 5-HT2A receptor** [1] [2]. This contrasts with classic psychedelics, which typically have higher 5-HT2A affinity. Furthermore, at the 5-HT2A receptor, 5-Br-DMT acts as a **partial agonist** with relatively low efficacy, meaning it does not fully activate the receptor's signaling pathway [2].

Hallucinogenic Potential and Therapeutic Effects in Vivo

The distinct receptor profile of 5-Br-DMT translates into unique behavioral effects in mice, as shown in the following table.

In Vivo Behavioral and Therapeutic Effects [1] [2]

Assay / Effect (in mice)	5-Br-DMT Result	5-F-DMT Result	5-CI-DMT Result	Assay Significance
Head Twitch Response (HTR)	No response	Robust at 0.5 mg/kg	Robust at 5.0 mg/kg	Behavioral proxy for psychedelic/hallucinogenic effects in humans [1].
Antidepressant-like Effect	Significant reduction	Information Not Specified	Information Not Specified	Measured in a mouse model of stress-induced depression [1].
Hypothermia	Induced	Induced	Induced	Mediated by 5-HT1A receptor activation [1] [3].
Hypolocomotion	Induced	Induced	Induced	Sedative-like effect [1] [2].

The most striking finding is that **5-Br-DMT did not induce the head twitch response**, even at high doses, unlike its 5-F and 5-CI counterparts [1] [2]. This provides strong evidence for its **non-hallucinogenic character**. Despite this, a single dose of 5-Br-DMT produced rapid and significant antidepressant-like effects in a mouse model of depression [1].

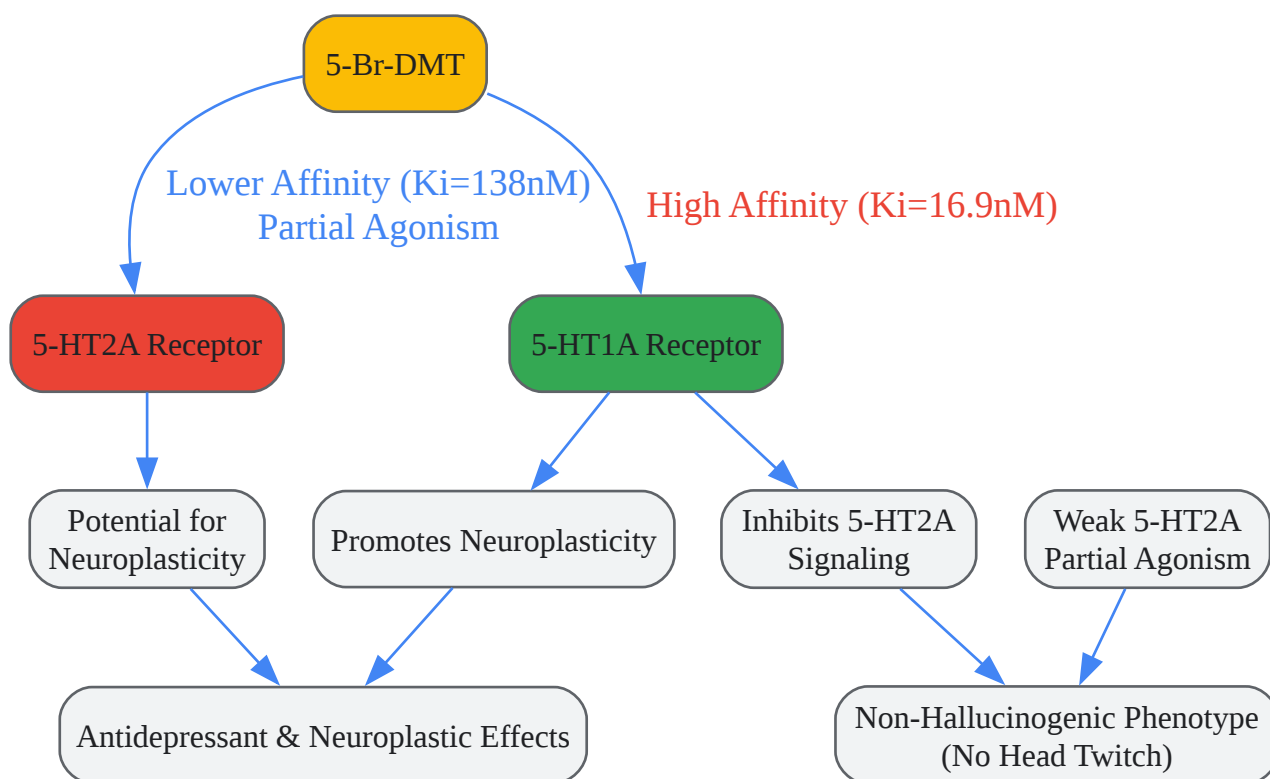
Key Experimental Protocols

The data presented relies on standardized preclinical experimental protocols. Here are the methodologies for the key assays cited:

- Radioligand Binding Assays (for K_i affinity values)
 - **Purpose:** To determine the affinity of a test compound for a specific receptor or transporter.
 - **Protocol Summary:** Membranes from cell lines (e.g., CHO-K1, HEK293) engineered to express the human target (e.g., 5-HT_{1A/2A/2B/2C} receptors, SERT) are incubated with a known radioactive ligand for that target and increasing concentrations of the test drug (e.g., 5-Br-DMT). The test drug competes with the radioactive ligand for binding sites. The K_i value is calculated from the concentration that displaces 50% of the specific radioligand binding [1].
- Calcium Mobilization Assay (for 5-HT_{2A} EC₅₀ values)
 - **Purpose:** To measure the functional activation (agonism) of the G_q-coupled 5-HT_{2A} receptor.
 - **Protocol Summary:** CHO-K1 cells stably expressing the human 5-HT_{2A} receptor are loaded with a fluorescent calcium-sensitive dye (e.g., Fluo-4). Upon receptor activation by an agonist, intracellular calcium levels rise, causing a measurable increase in fluorescence. The EC₅₀ is the concentration of the test drug that produces 50% of the maximal fluorescent response [1].
- Head Twitch Response (HTR) in Mice
 - **Purpose:** A behavioral biomarker in mice that is highly correlated with the hallucinogenic potential of 5-HT_{2A} agonists in humans.
 - **Protocol Summary:** Mice are placed in transparent observation chambers and allowed to habituate. After administration of the test compound, sessions are recorded. The number of characteristic rapid head twitches is counted by a researcher who is blinded to the treatment groups. A failure to induce HTR, as seen with 5-Br-DMT, suggests a lack of psychedelic effects [1].

Signaling Pathways and Receptor Interaction

The diagram below illustrates the proposed mechanism by which 5-Br-DMT's receptor selectivity leads to its unique non-hallucinogenic and antidepressant effects.



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This proposed mechanism shows how 5-Br-DMT's high 5-HT1A affinity and weak 5-HT2A partial agonism converge to produce its unique effects [1] [4] [3].

Key Takeaways for Drug Development

- **Promising Non-Hallucinogenic Psychoplastogen:** 5-Br-DMT represents a compelling prototype for developing fast-acting antidepressants without the confounding variable of a psychedelic experience, which could simplify clinical use and scaling [1].
- **Critical Role of 5-HT1A Receptor:** The data underscores that high 5-HT1A receptor affinity is a key design feature for mitigating the hallucinogenic effects typically mediated by the 5-HT2A receptor [1] [4].
- **Structure-Activity Relationship (SAR):** Introducing a bromine atom at the 5-position of the DMT structure appears to favorably shift receptor selectivity and functional efficacy compared to fluorine or chlorine substitutions [1].

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